1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol
Description
1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated aromatic alcohol featuring a benzene ring substituted with chlorine (position 4) and fluorine (position 2), coupled to a trifluoroethanol group. This structural motif is critical in agrochemicals and pharmaceuticals due to its enhanced metabolic stability and lipophilicity imparted by halogen substituents and the trifluoromethyl group.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJAZJDAORPQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by reduction. For example, starting with a suitable benzene derivative, the compound can be synthesized through the following steps:
Friedel-Crafts Acylation:
Reduction: The acyl group is then reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of various alcohol derivatives
Substitution: Formation of substituted benzyl alcohols
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
Key Trends :
Heterocyclic and Functionalized Derivatives
Key Trends :
Substituted Phenyl Derivatives with Additional Groups
Key Trends :
- Electron-Donating Groups (e.g., CH₃, OCH₃) : Increase solubility and alter reactivity compared to electron-withdrawing halogens .
Biological Activity
1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol, with the CAS number 1514167-13-5, is a halogenated organic compound notable for its unique trifluoromethyl group and potential biological activities. This article explores its biological activity, focusing on its interactions with specific biological targets, potential therapeutic applications, and relevant research findings.
The compound has the molecular formula and a molecular weight of approximately 227.58 g/mol. Its structure includes a phenyl ring substituted with chlorine and fluorine atoms, contributing to its lipophilicity and metabolic stability, which are critical for biological interactions.
Research indicates that this compound may interact with various biological targets, potentially modulating enzyme activity and influencing biochemical pathways. Preliminary studies suggest it may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.
In Vitro Studies
In vitro assays have been conducted to assess the compound's effects on cell lines and specific enzyme activities. For instance:
- Enzyme Inhibition : Initial findings indicate that the compound can inhibit certain enzymes at micromolar concentrations, suggesting potential applications in drug development targeting metabolic pathways.
- Cell Viability : Studies have shown that at higher concentrations (e.g., 50 µM), the compound exhibits cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
Several case studies have highlighted the biological relevance of this compound:
-
Anticancer Activity :
- A study evaluated the effects of this compound on acute leukemia cell lines. The compound induced apoptosis at concentrations as low as 0.6 nM when combined with other agents, demonstrating its potential efficacy in cancer therapy.
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Enzyme Modulation :
- Another investigation focused on the compound's role in modulating the Type III secretion system (T3SS) in pathogenic bacteria. The results indicated that it could significantly inhibit T3SS-mediated secretion at concentrations around 50 µM.
Comparative Analysis
The following table summarizes the biological activity of this compound compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Trifluoromethyl group; halogenated phenyl | Enzyme inhibition; anticancer activity |
| (S)-(4-chloro-3-fluorophenyl)(oxetan-3-yl)methanamine | Similar phenyl substitution; oxetane ring | Moderate enzyme inhibition |
| (4-chloro-3-fluorophenyl)(phenyl)methanamine | Lacks trifluoromethyl group | Minimal biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
